molecular formula C10H11BrO3 B13598425 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one

Cat. No.: B13598425
M. Wt: 259.10 g/mol
InChI Key: GWXAGAFGNLMWLD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylpropanone, featuring a bromine atom, a hydroxyl group, and a methoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-3-methoxypropiophenone. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)propan-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the bromine atom, hydroxyl group, and methoxy group on the aromatic ring makes this compound a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

1-(5-bromo-2-hydroxy-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11BrO3/c1-6(12)3-7-4-8(11)5-9(14-2)10(7)13/h4-5,13H,3H2,1-2H3

InChI Key

GWXAGAFGNLMWLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC(=C1)Br)OC)O

Origin of Product

United States

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